Egtftsdvssylegqaakefiawlvkgr

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

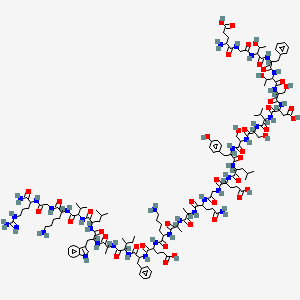

Glucagon-like peptide-1 (9-36) amide is a metabolite of glucagon-like peptide-1 (7-36) amide, which is an incretin hormone released from intestinal L cells in response to nutrient ingestion. While glucagon-like peptide-1 (7-36) amide is known for its insulinotropic action, glucagon-like peptide-1 (9-36) amide was initially considered biologically inactive. recent studies have shown that it possesses significant biological activities, including neuroprotective and anti-inflammatory effects .

Métodos De Preparación

Glucagon-like peptide-1 (9-36) amide is primarily produced through the enzymatic cleavage of glucagon-like peptide-1 (7-36) amide by dipeptidyl peptidase-4. This enzyme-mediated reaction occurs rapidly in vivo, converting the active form of glucagon-like peptide-1 into its metabolite . Industrial production methods typically involve recombinant DNA technology to produce glucagon-like peptide-1 (7-36) amide, followed by enzymatic conversion to glucagon-like peptide-1 (9-36) amide .

Análisis De Reacciones Químicas

Glucagon-like peptide-1 (9-36) amide undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by reactive oxygen species, leading to the formation of oxidized peptide derivatives.

Reduction: Reduction reactions can occur under specific conditions, although they are less common for this peptide.

Substitution: Substitution reactions can involve the replacement of specific amino acid residues within the peptide chain.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. Major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Glucagon-like peptide-1 (9-36) amide has a wide range of scientific research applications:

Chemistry: It is used as a model peptide for studying enzymatic cleavage and peptide stability.

Biology: The peptide is studied for its role in cellular signaling and metabolic regulation.

Medicine: Glucagon-like peptide-1 (9-36) amide has shown potential in neuroprotection, anti-inflammatory effects, and cardiovascular protection. .

Mecanismo De Acción

Glucagon-like peptide-1 (9-36) amide exerts its effects through several molecular targets and pathways:

Neuroprotection: It activates signaling pathways that reduce oxidative stress and inflammation in neuronal cells.

Metabolic Regulation: It influences glucose homeostasis by modulating insulin and glucagon secretion.

Comparación Con Compuestos Similares

Glucagon-like peptide-1 (9-36) amide is compared with other similar compounds, such as:

Glucagon-like peptide-1 (7-36) amide: The parent compound known for its insulinotropic action.

Glucagon-like peptide-1 (28-36) amide: Another metabolite with distinct biological activities.

Exendin-4: A glucagon-like peptide-1 receptor agonist used in the treatment of type 2 diabetes.

The uniqueness of glucagon-like peptide-1 (9-36) amide lies in its ability to exert significant biological effects despite being initially considered inactive. Its neuroprotective and cardioprotective properties distinguish it from other glucagon-like peptide-1 metabolites .

Propiedades

Fórmula molecular |

C140H214N36O43 |

|---|---|

Peso molecular |

3089.4 g/mol |

Nombre IUPAC |

4-amino-5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[2-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C140H214N36O43/c1-16-72(10)112(137(217)155-75(13)118(198)162-97(59-81-61-149-85-35-24-23-34-83(81)85)127(207)164-93(55-69(4)5)128(208)173-110(70(6)7)135(215)161-87(36-25-27-51-141)120(200)151-62-103(184)156-86(115(145)195)38-29-53-148-140(146)147)175-129(209)95(56-78-30-19-17-20-31-78)165-124(204)91(46-50-108(191)192)160-123(203)88(37-26-28-52-142)158-117(197)74(12)153-116(196)73(11)154-122(202)90(44-47-102(144)183)157-104(185)63-152-121(201)89(45-49-107(189)190)159-125(205)92(54-68(2)3)163-126(206)94(58-80-39-41-82(182)42-40-80)166-132(212)99(65-177)169-134(214)101(67-179)170-136(216)111(71(8)9)174-131(211)98(60-109(193)194)167-133(213)100(66-178)171-139(219)114(77(15)181)176-130(210)96(57-79-32-21-18-22-33-79)168-138(218)113(76(14)180)172-105(186)64-150-119(199)84(143)43-48-106(187)188/h17-24,30-35,39-42,61,68-77,84,86-101,110-114,149,177-182H,16,25-29,36-38,43-60,62-67,141-143H2,1-15H3,(H2,144,183)(H2,145,195)(H,150,199)(H,151,200)(H,152,201)(H,153,196)(H,154,202)(H,155,217)(H,156,184)(H,157,185)(H,158,197)(H,159,205)(H,160,203)(H,161,215)(H,162,198)(H,163,206)(H,164,207)(H,165,204)(H,166,212)(H,167,213)(H,168,218)(H,169,214)(H,170,216)(H,171,219)(H,172,186)(H,173,208)(H,174,211)(H,175,209)(H,176,210)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H4,146,147,148) |

Clave InChI |

WPNGPBPCQMDAAD-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)

![[5-(2-Amino-6-chloropurin-9-yl)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15286596.png)

![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)

![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-methoxy-2H-furan-5-one](/img/structure/B15286648.png)

![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)